6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-N-phenethyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Overview
Description
6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound belonging to the tetrahydroisoquinoline family. This compound is characterized by its unique structure, which includes methoxy groups and a phenylethyl side chain. It has garnered interest in various scientific fields due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through the Pomeranz–Fritsch–Bobbitt cyclization, which involves the reaction of a benzaldehyde derivative with an amine.
Introduction of the methoxy groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the phenylethyl side chain: This step involves the alkylation of the tetrahydroisoquinoline core with a phenylethyl halide.
Formation of the carbothioamide group: This is achieved by reacting the intermediate with a thiocarbonyl reagent, such as thiophosgene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above steps to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzyme active sites, thereby inhibiting their activity . This compound may also interact with various signaling pathways, modulating cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 6,7-DIMETHOXY-1-METHYL-3,4-DIHYDROISOQUINOLINE
- 6,7-DIMETHOXY-2-METHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINONE
- 1-METHYL-3,4-DIHYDROISOQUINOLINE
Uniqueness
6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C28H32N2O4S |
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Molecular Weight |
492.6 g/mol |
IUPAC Name |
6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-N-(2-phenylethyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C28H32N2O4S/c1-31-24-11-7-8-12-25(24)34-19-23-22-18-27(33-3)26(32-2)17-21(22)14-16-30(23)28(35)29-15-13-20-9-5-4-6-10-20/h4-12,17-18,23H,13-16,19H2,1-3H3,(H,29,35) |
InChI Key |
HOYSKIFQSHEUKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=S)NCCC4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
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